molecular formula C8H17N3O2 B584263 Ethyl 2-(4-aminopiperazin-1-yl)acetate CAS No. 158773-35-4

Ethyl 2-(4-aminopiperazin-1-yl)acetate

Cat. No. B584263
CAS RN: 158773-35-4
M. Wt: 187.243
InChI Key: VFBJPHFLHRKYMT-UHFFFAOYSA-N
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Description

Ethyl 2-(4-aminopiperazin-1-yl)acetate is a chemical compound . It finds application in diverse scientific research. Its properties and structure enable investigations in fields like medicinal chemistry, drug development, and organic synthesis.


Synthesis Analysis

Ethyl 2-(4-aminopiperazin-1-yl)acetate can be synthesized from acyclic starting materials . The synthesis process involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The molecular formula of Ethyl 2-(4-aminopiperazin-1-yl)acetate is C8H17N3O2 . The molecular weight is 187.24 . The structure of this compound enables it to be used in various fields of research.

Scientific Research Applications

Ethyl Acetate Production and Process Intensification Techniques

Ethyl acetate is extensively utilized as a solvent across various industries due to its effective solvent properties for paints, coatings, resins, inks, and its role in fragrances and flavors for consumer products. The review by Patil and Gnanasundaram (2020) emphasizes process intensification techniques for ethyl acetate production, highlighting the benefits of reactive distillation and other methods over traditional processes. These techniques offer several advantages, including overcoming chemical equilibrium limitations, energy savings, and reduced capital investment (Patil & Gnanasundaram, 2020).

Ionic Liquid-Based Technologies and Toxicity Considerations

Ionic liquids, like 1-ethyl-3-methylimidazolium acetate, show promise for dissolving a variety of biopolymers, suggesting potential for industrial-scale applications. Ostadjoo et al. (2018) highlight the urgent need for comprehensive toxicity assessments of such ionic liquids, given their increasing use in technologies. Understanding their environmental impact and safety is crucial for responsible industrial application and the development of green technologies (Ostadjoo et al., 2018).

Ethylene and its Precursors in Plant Biology

The study of ethylene and its biochemical precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), offers insight into the complex roles these compounds play in plant biology. Van de Poel and Van Der Straeten (2014) review the multifaceted functions of ACC beyond just being an ethylene precursor, such as its involvement in plant growth, stress responses, and signaling pathways. This research provides a foundation for understanding how similar compounds might interact with biological systems (Van de Poel & Van Der Straeten, 2014).

Environmental Fate and Effects of Chemical Compounds

Staples (2001) reviews the environmental fate and aquatic effects of various C4 and C8 oxo-process chemicals, such as butyl acetate and 2-ethylhexanol. These compounds, due to their solubility, volatility, and biodegradability, demonstrate generally low concern for aquatic life. This research underscores the importance of understanding the environmental impacts of chemical compounds, offering perspectives relevant to the handling and potential applications of Ethyl 2-(4-aminopiperazin-1-yl)acetate in environmental contexts (Staples, 2001).

Safety and Hazards

Ethyl 2-(4-aminopiperazin-1-yl)acetate is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It is highly flammable and causes serious eye irritation . It may also cause drowsiness or dizziness . Safety measures include avoiding heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

ethyl 2-(4-aminopiperazin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2/c1-2-13-8(12)7-10-3-5-11(9)6-4-10/h2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBJPHFLHRKYMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60668307
Record name Ethyl (4-aminopiperazin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-aminopiperazin-1-yl)acetate

CAS RN

158773-35-4
Record name Ethyl (4-aminopiperazin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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